molecular formula C25H19Cl3N2O B4609587 7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

Cat. No.: B4609587
M. Wt: 469.8 g/mol
InChI Key: QTJIYNKXFDNJML-UHFFFAOYSA-N
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Description

7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H19Cl3N2O and its molecular weight is 469.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.056296 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on quinoline derivatives, like those involving the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives, underscores the importance of these compounds in developing new chemical entities. Such studies often focus on synthesizing and characterizing new compounds for potential applications in materials science, pharmacology, and as intermediates in organic synthesis (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).

Pesticide Development

Quinoline derivatives have also been explored for their pesticide potency. For instance, the synthesis and characterization of compounds combining chloro-substituted quinoline moieties with substituted amide moieties have shown promising herbicidal and fungicidal activities (Xi-le Deng, Chun-Hui Zhu, Xiaomao Zhou, L. Bai, 2021). These findings highlight the potential of quinoline derivatives in agricultural applications.

Material Science Applications

Quinoline derivatives have been utilized in material science, particularly in studying the structural and optical properties of thin films. Research into 4H-pyrano[3,2-c]quinoline derivatives has demonstrated their polycrystalline nature in powder form and their transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Such properties are vital for applications in optoelectronics and photovoltaic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Pharmacological Research

Quinoline carboxamides have shown potential in pharmacological research, with studies exploring their analgesic and anti-inflammatory properties. Such research provides a foundation for developing new therapeutic agents targeting pain and inflammation (P. Mishra, R. Agrawal, Uk Maini, 1988).

Properties

IUPAC Name

7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl3N2O/c1-3-15-4-6-16(7-5-15)23-13-19(18-9-11-20(26)14(2)24(18)30-23)25(31)29-17-8-10-21(27)22(28)12-17/h4-13H,3H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJIYNKXFDNJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide
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7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide
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7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide
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7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide
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7-chloro-N-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.